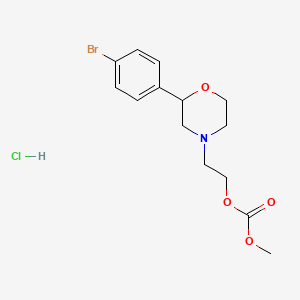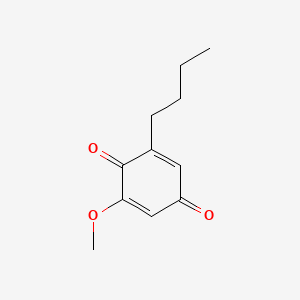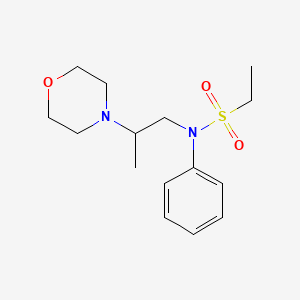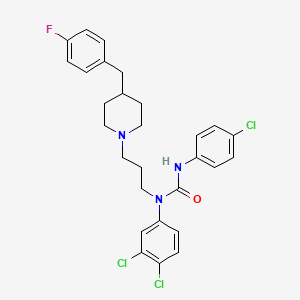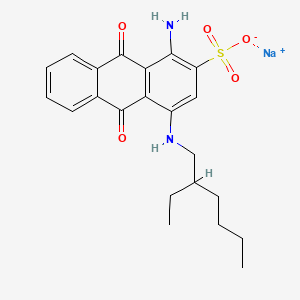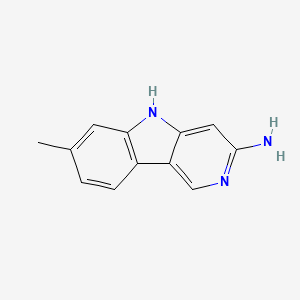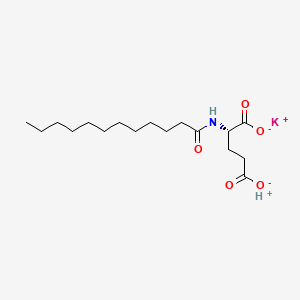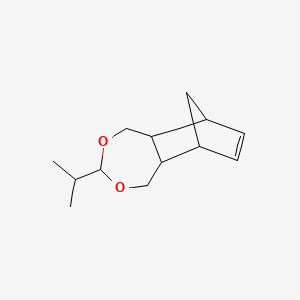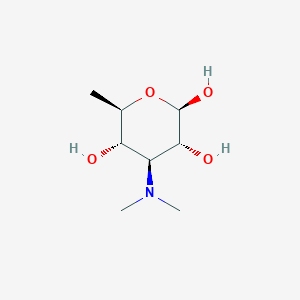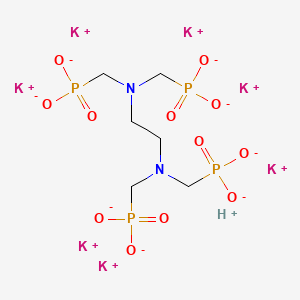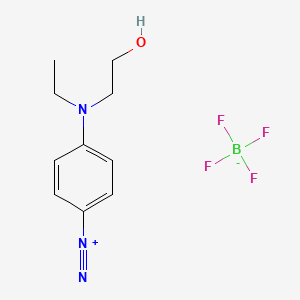
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate is a diazonium salt commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in the preparation of azo dyes and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Ethyl(2-hydroxyethyl)amino)aniline. The process generally follows these steps:
Diazotization Reaction: The primary amine group of 4-(Ethyl(2-hydroxyethyl)amino)aniline is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Formation of Tetrafluoroborate Salt: The diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to precipitate the stable diazonium tetrafluoroborate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain low temperatures and prevent decomposition of the diazonium compound.
化学反应分析
Types of Reactions
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted aromatic compounds.
Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate (NaOAc).
Reduction Reactions: Reducing agents like sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are used under mild conditions.
Major Products
Substituted Aromatic Compounds: Products include halogenated benzenes, phenols, and nitriles.
Azo Compounds: These are brightly colored compounds used in dyeing textiles and other materials.
Aniline Derivatives: Formed through reduction, these compounds are useful intermediates in organic synthesis.
科学研究应用
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: The compound is crucial in the production of azo dyes, which are used in textiles, food coloring, and cosmetics.
作用机制
The primary mechanism of action for 4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. The diazonium group is highly electrophilic, allowing it to participate in substitution and coupling reactions. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, making it useful for labeling and probing studies.
相似化合物的比较
4-(Ethyl(2-hydroxyethyl)amino)benzenediazonium tetrafluoroborate is unique due to its stability and reactivity. Similar compounds include:
4-(Methylamino)benzenediazonium tetrafluoroborate: Less stable and less reactive.
4-(Dimethylamino)benzenediazonium tetrafluoroborate: More stable but less reactive in coupling reactions.
4-(Phenylamino)benzenediazonium tetrafluoroborate: Similar stability but different reactivity profile.
These comparisons highlight the unique balance of stability and reactivity that makes this compound particularly valuable in various applications.
属性
CAS 编号 |
69756-31-6 |
|---|---|
分子式 |
C10H14BF4N3O |
分子量 |
279.04 g/mol |
IUPAC 名称 |
4-[ethyl(2-hydroxyethyl)amino]benzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H14N3O.BF4/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;2-1(3,4)5/h3-6,14H,2,7-8H2,1H3;/q+1;-1 |
InChI 键 |
XLIWXKNHNMEGCP-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CCN(CCO)C1=CC=C(C=C1)[N+]#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


